CCT129202 is a small-molecule inhibitor of Aurora kinase activity. Aurora kinases are a family of serine/threonine kinases crucial for regulating cell division processes like centrosome maturation, chromosome segregation, and cytokinesis. In scientific research, CCT129202 serves as a valuable tool to investigate the roles of Aurora kinases in various cellular processes and disease models, particularly in cancer research where Aurora kinase overexpression is linked to tumor development.
The synthesis of CCT129202 involves several key steps:
Detailed synthetic routes can be found in the literature, which outlines specific conditions such as temperature, solvent choice, and reaction times that optimize yield and selectivity .
CCT129202 has a complex molecular structure characterized by:
X-ray crystallography studies have provided insights into the precise interactions between CCT129202 and the kinase, revealing important details about its binding conformation.
CCT129202 participates in several chemical reactions relevant to its function:
The detailed mechanisms of these reactions are essential for understanding how CCT129202 exerts its pharmacological effects .
CCT129202 functions primarily by inhibiting Aurora B kinase activity:
CCT129202 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation and delivery methods for therapeutic use .
CCT129202 has significant potential applications in scientific research and clinical settings:
The continued investigation into CCT129202's applications could lead to breakthroughs in targeted cancer therapies .
CCT129202 is a potent ATP-competitive inhibitor that targets the catalytic site of Aurora kinases through reversible binding. Biochemical analyses confirm its competitive inhibition mechanism by demonstrating direct displacement of ATP in kinase assays, with a reported Ki value of 49.8 nM for recombinant Aurora A [1] [2]. The compound exhibits pan-Aurora inhibition, suppressing Aurora A, B, and C isoforms with IC50 values in the nanomolar range (Table 1). This broad activity arises from its ability to bind the conserved ATP-pocket present across all three isoforms, leveraging shared structural motifs in the kinase hinge region [1] [6].
Kinase selectivity profiling against 50 human kinases reveals CCT129202's exceptional target specificity. At 1 μM concentration, it achieves >90% inhibition of Aurora A and ~60% inhibition of Aurora B, while showing minimal activity against most off-target kinases. Notably, it exhibits only 27% inhibition of FGFR3 and negligible activity against CRAF or CHK1, underscoring its tailored design for Aurora kinases [1] [2] [6].
Table 1: Inhibition Profiles of Aurora Kinase Isoforms by CCT129202
Kinase Isoform | IC50 (nM) | Inhibition at 1 μM (%) |
---|---|---|
Aurora A | 42 | 92 |
Aurora B | 198 | 60 |
Aurora C | 227 | Not Reported |
The differential potency of CCT129202 against Aurora isoforms stems from structural variations in their ATP-binding pockets. X-ray crystallography studies reveal that the inhibitor's imidazopyridine core forms critical hydrogen bonds with the hinge region backbone residues (e.g., Ala213 in Aurora A) [1] [7]. The ~5-fold lower IC50 for Aurora A (42 nM) versus Aurora B/C (198–227 nM) correlates with three key structural determinants:
Table 2: Structural Determinants of CCT129202 Selectivity
Structural Feature | Aurora A | Aurora B | Impact on Binding |
---|---|---|---|
Gatekeeper residue | Leu139 (small) | Phe144 (bulky) | Enhanced accommodation in Aurora A |
Salt bridge residue (N-lobe) | Glu177 | Asp172 | Stabilizes amine moiety in Aurora A |
Solvent-front residue | Arg220 | Lys215 | Water-mediated H-bonds in Aurora A |
This isoform-specific affinity profile has functional consequences: Cellular studies show that CCT129202 induces polyploidy at concentrations >200 nM, consistent with Aurora B dominance at higher doses [1] [6].
Comprehensive kinase panel screening demonstrates CCT129202's high target fidelity beyond the Aurora family. At pharmacologically relevant concentrations (1 μM), it exhibits <30% inhibition against 97% of tested non-Aurora kinases [1] [2] [6]. Notable off-target interactions include:
This selectivity profile translates to reduced off-target effects in cellular models. Unlike pan-kinase inhibitors, CCT129202 does not impair insulin signaling (GSK3β pathway) or angiogenic pathways (VEGFR2), preserving pathway-specific functionality [1] [6]. The compound's >50-fold selectivity window for Aurora kinases over FGFR3/PDGFRβ underpins its utility as a mechanistically clean tool for dissecting Aurora-specific biology in malignant cells [2] [6].
Table 3: Off-Target Kinase Selectivity of CCT129202
Kinase | Inhibition at 1 μM (%) | Structural Basis for Selectivity |
---|---|---|
FGFR3 | 27 | Partial hinge region similarity |
GSK3β | <20 | Divergent ATP-pocket geometry |
PDGFRβ | <20 | Bulky gatekeeper residue obstructing access |
ABL | <10 | Incompatible salt bridge network |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7